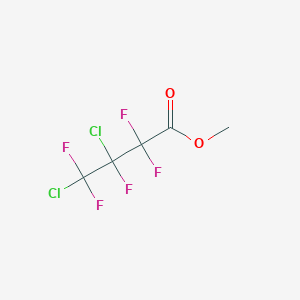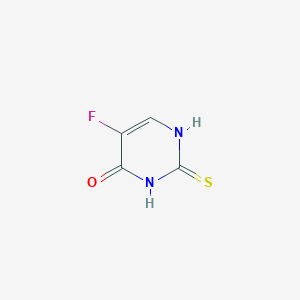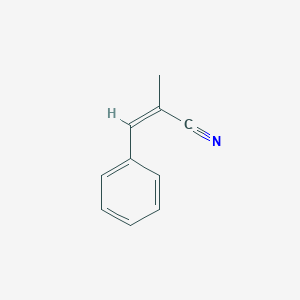
Methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate is an organic compound with the molecular formula C₅H₃Cl₂F₅O₂ and a molecular weight of 260.97 g/mol . It is a colorless liquid known for its unique chemical structure, which includes multiple halogen atoms. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate typically involves the esterification of 3,4-dichloro-2,2,3,4,4-pentafluorobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Oxidation Reactions: Oxidation of this compound can be achieved using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique halogenated structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate involves its interaction with nucleophiles and electrophiles due to the presence of multiple halogen atoms. These interactions can lead to the formation of various derivatives, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as ester hydrolysis or nucleophilic substitution.
Comparison with Similar Compounds
Methyl 3,4-dichlorobutanoate: Similar structure but lacks the fluorine atoms, leading to different reactivity and applications.
Methyl 2,2,3,4,4-pentafluorobutanoate: Similar fluorinated structure but without the chlorine atoms, affecting its chemical behavior.
Methyl 3,4-difluoro-2,2,3,4,4-pentachlorobutanoate: Contains both chlorine and fluorine atoms but in different positions, leading to unique properties.
Uniqueness: Methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate is unique due to its combination of chlorine and fluorine atoms, which imparts distinct chemical properties such as high reactivity in nucleophilic substitution and resistance to oxidation. This makes it valuable in various synthetic applications and research studies.
Properties
IUPAC Name |
methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2F5O2/c1-14-2(13)3(8,9)4(6,10)5(7,11)12/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBDVEJCLUQCKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(F)(F)Cl)(F)Cl)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2F5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544908 |
Source


|
| Record name | Methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1480-82-6 |
Source


|
| Record name | Methyl 3,4-dichloro-2,2,3,4,4-pentafluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














